molecular formula C13H20O3 B7802717 (2-Nonen-1-yl)succinic anhydride CAS No. 64545-80-8

(2-Nonen-1-yl)succinic anhydride

Cat. No.: B7802717
CAS No.: 64545-80-8
M. Wt: 224.30 g/mol
InChI Key: CIMXGTDNUHWJCZ-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nonen-1-yl)succinic anhydride typically involves the reaction of maleic anhydride with nonene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Maleic anhydride+Nonene(2-Nonen-1-yl)succinic anhydride\text{Maleic anhydride} + \text{Nonene} \rightarrow \text{this compound} Maleic anhydride+Nonene→(2-Nonen-1-yl)succinic anhydride

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Nonen-1-yl)succinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nonen-1-yl)succinic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for the modification of biomolecules and the synthesis of complex organic compounds.

    Biology: Employed in the labeling of proteins and nucleic acids to study their structure and function.

    Medicine: Utilized in the development of novel drug delivery systems and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Nonen-1-yl)succinic anhydride involves its reactivity as an electrophile. It reacts with nucleophiles such as thiols, amines, and hydroxyl groups, forming covalent bonds. This reactivity is harnessed in various applications, including protein labeling and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nonen-1-yl)succinic anhydride is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical biology. Its ability to modify biomolecules selectively and efficiently sets it apart from other similar compounds .

Properties

IUPAC Name

3-[(E)-non-2-enyl]oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h7-8,11H,2-6,9-10H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXGTDNUHWJCZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338823
Record name Dihydro-3-(2-nonenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64545-80-8
Record name Dihydro-3-(2-nonenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Nonen-1-yl)succinic anhydride
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(2-Nonen-1-yl)succinic anhydride
Reactant of Route 3
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(2-Nonen-1-yl)succinic anhydride
Reactant of Route 4
(2-Nonen-1-yl)succinic anhydride
Reactant of Route 5
(2-Nonen-1-yl)succinic anhydride
Reactant of Route 6
(2-Nonen-1-yl)succinic anhydride

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